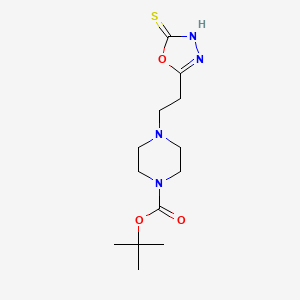
Tert-butyl 4-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate: is a complex organic compound featuring a piperazine ring substituted with a tert-butyl group and a 1,3,4-oxadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with carbon disulfide in the presence of a base, followed by cyclization.
Attachment of the oxadiazole to the piperazine ring: The oxadiazole derivative is then reacted with an appropriate piperazine derivative under suitable conditions, often involving a coupling reagent.
Introduction of the tert-butyl group: The final step involves the protection of the piperazine nitrogen with a tert-butyl group, typically using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the multi-step synthesis efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiol group in the oxadiazole ring can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst or chemical reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced heterocycles.
Substitution: N-alkyl or N-acyl piperazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, tert-butyl 4-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate is investigated for its potential as a pharmacophore. The oxadiazole ring is known for its bioactivity, and the compound could be explored for antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound might be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate would depend on its specific application. Generally, the oxadiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate enzyme activity, receptor binding, or other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(2-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate
Uniqueness
The presence of the mercapto group in tert-butyl 4-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate distinguishes it from other similar compounds. This thiol group can participate in unique chemical reactions, such as forming disulfide bonds, which can be crucial for biological activity and material properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for chemists and biologists alike. Further research into its properties and applications could lead to new discoveries and innovations.
Propriétés
IUPAC Name |
tert-butyl 4-[2-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-13(2,3)20-12(18)17-8-6-16(7-9-17)5-4-10-14-15-11(21)19-10/h4-9H2,1-3H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWJAMUFYFQBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
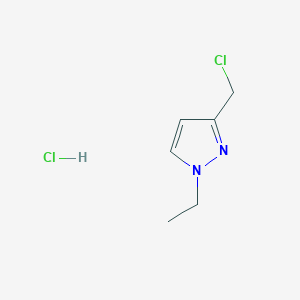
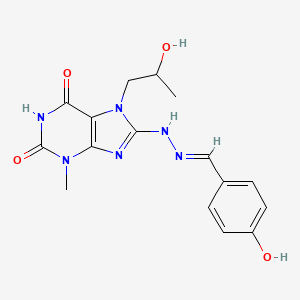
![(2E,7E)-2,7-bis[(4-chlorophenyl)methylidene]cycloheptan-1-one](/img/structure/B2903572.png)

![(2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid](/img/structure/B2903577.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2903580.png)
![N-(4-ethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2903584.png)
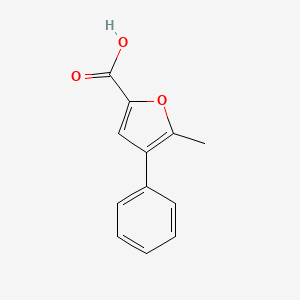
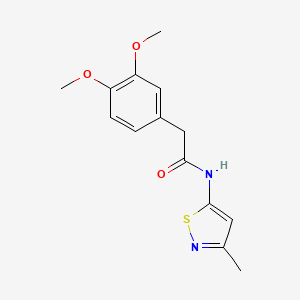
![ethyl N-[(E)-3-hydroxy-2-[(3-methoxyphenyl)diazenyl]but-2-enoyl]carbamate](/img/structure/B2903587.png)

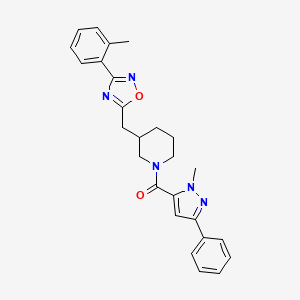
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}naphthalene-1-carboxamide](/img/structure/B2903591.png)

